Boroleucine Versus Bestatin and Puromycin: Aminopeptidase Inhibition Potency in the Rat Nasal Perfusion Model
In a direct head-to-head in situ rat nasal perfusion study, (1-amino-3-methylbutyl)boronic acid (boroleucine) inhibited leucine-enkephalin degradation with a relative potency exceeding that of bestatin by more than 100-fold and that of puromycin by more than 1000-fold [1]. Within the same α-aminoboronic acid series, enzyme inhibition was ranked as boroleucine ≈ borovaline > boroalanine [1]. This establishes that the leucine-mimetic isobutyl side chain confers a decisive advantage over both non-boronic clinical aminopeptidase inhibitors and the smaller-chain boroalanine congener.
| Evidence Dimension | Relative aminopeptidase inhibitory potency (enzyme inhibition efficacy rank order and fold-difference) |
|---|---|
| Target Compound Data | Boroleucine: >100-fold more effective than bestatin; >1000-fold more effective than puromycin; greater inhibition than boroalanine |
| Comparator Or Baseline | Bestatin (ubenimex, clinical aminopeptidase inhibitor); Puromycin (aminopeptidase inhibitor); Boroalanine (α-aminoboronic acid with C1 side chain); Borovaline (α-aminoboronic acid with C3 branched side chain) |
| Quantified Difference | >100× vs. bestatin; >1000× vs. puromycin; potency rank: boroleucine ≈ borovaline > boroalanine |
| Conditions | In situ rat nasal perfusion; leucine-enkephalin substrate; inhibitor concentrations in nanomolar range; pH 7.4; 37°C |
Why This Matters
A procurement decision based on aminopeptidase inhibitory potency must consider that boroleucine outperforms bestatin by two orders of magnitude, meaning that substituting bestatin or boroalanine would require substantially higher material loading and introduce off-target risk at elevated concentrations.
- [1] Hussain MA, Shenvi AB, Rowe SM, Shefter E. The use of alpha-aminoboronic acid derivatives to stabilize peptide drugs during their intranasal absorption. Pharm Res. 1989;6(2):186-189. View Source
